Clobetasone 17-Propionate
Description
Historical Perspectives and Discovery in Steroid Chemistry Research
The development of Clobetasone (B1204786) 17-propionate is rooted in the extensive research into corticosteroids that began in the mid-20th century. Following the initial isolation and synthesis of cortisone, researchers embarked on modifying the steroid nucleus to enhance therapeutic effects while minimizing undesirable side effects. This led to the synthesis of a multitude of analogues with varying potencies and activities.
The preparation of clobetasol (B30939) propionate (B1217596) and similar compounds was first reported in a German patent by Glaxo Laboratories (now GlaxoSmithKline) in 1969. acs.org It was first described in the literature in 1974. drugbank.comnih.gov This development was part of a broader effort in medicinal chemistry to synthesize corticosteroids with increased anti-inflammatory potency. core.ac.uk
Classification within Glucocorticoid Compounds
Clobetasone 17-propionate is classified as a potent topical corticosteroid. researchgate.net Glucocorticoids are a class of steroid hormones that bind to the glucocorticoid receptor, which is present in almost all vertebrate animal cells. drugbank.com They are distinguished from mineralocorticoids and sex steroids by their specific receptors, target cells, and effects.
From a chemical structure standpoint, this compound is a dihalogenated corticosteroid, an analog of prednisolone. pharmacompass.comresearchgate.net It is specifically a C-17 propionate ester of the parent compound, clobetasone. nih.gov The key structural features that contribute to its high potency include the presence of a fluorine atom at the C-9 position and a chlorine atom at the C-21 position. tga.gov.augoogle.com
The classification of topical corticosteroids is often based on their vasoconstrictive potency, which correlates with their anti-inflammatory activity. In this classification system, this compound is categorized among the most potent agents. researchgate.netwikipedia.org
Significance of the C-17 Propionate Ester in Steroid Pharmacology Research
The esterification of corticosteroids at the C-17 hydroxyl group is a critical strategy in steroid pharmacology research to modulate the compound's physicochemical properties and, consequently, its biological activity. The addition of a propionate ester to the C-17 position of the clobetasone molecule significantly increases its lipophilicity. msdvetmanual.com
This enhanced lipophilicity plays a crucial role in its mechanism of action. Increased lipid solubility facilitates the penetration of the molecule through the stratum corneum of the skin, allowing it to reach its target glucocorticoid receptors within the cells of the epidermis and dermis more effectively. msdvetmanual.comresearchgate.net
The primary mechanism of action for clobetasone propionate involves its interaction with intracellular glucocorticoid receptors. patsnap.com Upon binding, the resulting steroid-receptor complex translocates to the cell nucleus, where it modulates gene expression. patsnap.com This leads to the induction of phospholipase A2 inhibitory proteins, known as lipocortins. tga.gov.aufda.gov These proteins are believed to control the biosynthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. tga.gov.aufda.gov
Research has shown that the esterification at C-17 can produce a lipophilic compound with an enhanced topical-to-systemic potency ratio. msdvetmanual.com This means that while the local anti-inflammatory effect is maximized, the potential for systemic absorption and subsequent adverse effects is minimized. The C-17 propionate ester is a prodrug that is hydrolyzed in vivo to release the active steroid. msdvetmanual.com This targeted delivery and activation contribute to the compound's high therapeutic index in topical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-18H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,22-,23-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUBWHIQMRKGBN-BHHHYXKXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024937 | |
| Record name | Clobetasone-17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25122-56-9 | |
| Record name | Clobetasone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasone propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasone-17-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOBETASONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUS8BJ27KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Strategies
Established Synthetic Pathways of Clobetasone (B1204786) 17-Propionate
The traditional synthesis of Clobetasone 17-propionate is a multi-step process that often begins with a closely related corticosteroid, Betamethasone (B1666872). newdrugapprovals.org This pathway involves a series of chemical transformations to introduce the necessary functional groups and achieve the final product.
Precursor Compounds and Intermediate Derivatization (e.g., Betamethasone 17-Propionate)
A common starting material for the synthesis of this compound is Betamethasone 17-propionate. newdrugapprovals.org This precursor already contains the core steroid structure and the propionate (B1217596) ester at the C17 position. The synthesis then focuses on the modification of the side chain at the C21 position.
The traditional route involves the following key intermediate steps:
Formation of Betamethasone-17, 21-protopropionate: Betamethasone reacts with triethyl ortho-propionate in a solvent system like dioxane, catalyzed by an acid such as p-toluenesulfonic acid. google.com
Selective Hydrolysis: A ring-opening reaction followed by selective hydrolysis at the 21-position yields Betamethasone 17-propionate. google.com
Key Chemical Reactions (e.g., Sulfonation, Chlorination)
Once Betamethasone 17-propionate is obtained, the crucial steps of sulfonation and chlorination are carried out to introduce the chlorine atom at the C21 position.
Sulfonation: The 21-hydroxyl group of Betamethasone 17-propionate is converted into a better leaving group. This is typically achieved by reacting it with methanesulfonyl chloride in pyridine (B92270) to produce a 21-methylsulfonyloxy intermediate. newdrugapprovals.org Another method involves reacting Betamethasone 17-propionate with p-toluenesulfonyl chloride in a dichloromethane-triethylamine mixture at low temperatures (0–5°C) to form the 21-sulfonate intermediate.
Chlorination: The sulfonate group at C21 is then displaced by a chlorine atom. This nucleophilic substitution is often accomplished by refluxing the sulfonated intermediate with lithium chloride in a solvent mixture of acetone (B3395972) and dimethylformamide (DMF). newdrugapprovals.org This reaction yields Clobetasol (B30939) propionate.
Solvent Systems and Catalysis in Synthetic Processes
The choice of solvents and catalysts is critical for the efficiency and yield of the synthesis.
Solvent Systems: Dichloromethane (B109758) is a common solvent for the sulfonation step due to its inertness and ability to dissolve the steroid. google.com For the chlorination step, a mixture of acetone and DMF is frequently used, with DMF facilitating the dissolution of lithium chloride and promoting the substitution reaction. newdrugapprovals.org In some processes, dioxane has been used as a solvent for the initial reaction of betamethasone. google.com
Catalysis: Acid catalysts like p-toluenesulfonic acid are employed in the formation of the initial propionate ester. google.com In a novel approach, various catalysts such as ZnCl₂, AlCl₃, and FeCl₃ have been used in conjunction with bis(trichloromethyl) carbonate (BTC) for the direct chlorination of the 17-esterified product in acetone. patsnap.com
Novel Synthetic Methodologies and Process Optimization
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound.
Development of Efficient and Selective Reaction Conditions
Efforts to streamline the synthesis have led to the development of one-pot procedures and the use of alternative reagents.
One-Pot Synthesis: A significant advancement is the development of a one-pot method that combines sulfonation and chlorination. This approach reduces operational steps and simplifies the process. google.com In this method, after the sulfonation reaction in dichloromethane, methanol (B129727) is added, followed by concentration and purification steps to yield Clobetasol propionate. google.com
Alternative Chlorinating Agents: Instead of the two-step sulfonation-chlorination process, direct chlorination using agents like bis(trichloromethyl) carbonate (BTC) in the presence of a catalyst has been explored. google.com This method avoids the use of methanesulfonyl chloride and pyridine, which are toxic. google.com
Flow Chemistry: The application of flow chemistry has been investigated for the synthesis of related corticosteroids. researchgate.netnih.gov This technology offers advantages in terms of safety, efficiency, and scalability by performing reactions in continuous-flow reactors. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to minimize environmental impact. mdpi.com
Solvent Reduction and Recycling: Newer methods aim to reduce the use of hazardous solvents like DMF and pyridine. google.com The use of dichloromethane as a solvent is advantageous as it can be recovered and recycled. google.com
Use of Greener Reagents: The replacement of toxic reagents like methanesulfonyl chloride and pyridine with alternatives like BTC and the use of water as a co-solvent in certain steps contribute to a greener synthetic route. google.commdpi.com
Biocatalysis: While not yet specifically reported for this compound, biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a key green chemistry approach being explored for the synthesis of other steroids and active pharmaceutical ingredients. mdpi.com
Prodrug Design and Esterification Research
The modification of a biologically active molecule into a prodrug is a common strategy to improve its pharmacokinetic and pharmacodynamic properties. Esterification is a key method in this approach, particularly for corticosteroids.
This compound as an Ester Prodrug of Clobetasol
The relationship between this compound and clobetasol is a topic of interest in steroid chemistry. Clobetasol propionate is recognized as the 17-O-propionate ester of clobetasol. nih.gov This esterification makes it functionally related to the parent compound, clobetasol. nih.gov The ester linkage is designed to be cleaved by esterase enzymes present in the skin, releasing the active clobetasol molecule at the site of action. This conversion of the ester prodrug, clobetasol propionate, to the active glucocorticoid, clobetasol, is a critical activation step.
Clobetasone and clobetasol are structurally very similar, differing at the C11 position of the steroid nucleus. Clobetasol possesses an 11-beta-hydroxyl group, whereas clobetasone has an 11-keto group. While clobetasol propionate is a well-established prodrug of clobetasol, the direct metabolic conversion of this compound to clobetasol is less clearly defined in the literature. However, the general principle of ester prodrugs is central to this class of corticosteroids. Esterification, such as the addition of the propionate group at the C17 position, generally increases the lipophilicity of the steroid. researchgate.net This enhanced lipophilicity is a critical chemical modification that improves percutaneous absorption and potency. researchgate.net
Chemical Modifications for Controlled Release in Research Systems
To maximize therapeutic efficacy while minimizing potential side effects, research has focused on developing systems for the controlled and sustained release of potent corticosteroids like this compound. A primary strategy involves the encapsulation of the drug within various nanocarriers. These chemical modifications aim to create a reservoir of the drug in the skin, allowing for its gradual release over time.
Research into formulations for the closely related clobetasol propionate provides significant insight into these controlled-release strategies. Various nanoformulations have been investigated to improve skin absorption and provide sustained release, which is important for drugs that can be irritating at high concentrations.
Key Research Findings in Controlled Release Systems:
| Nanocarrier System | Key Findings | Reference |
| Carboxymethyl Chitosan (B1678972) Nanoparticles | These nanoparticles have been shown to improve the solubility and provide sustained release of the encapsulated drug. Carboxymethyl chitosan acts as a penetration enhancer, facilitating drug diffusion through the skin. | |
| Lecithin/Chitosan Nanoparticles | Formulations using these nanoparticles demonstrated significantly higher anti-inflammatory activity compared to conventional creams, even at a tenfold lower drug concentration. This is attributed to the nanoparticles accumulating in hair follicles, which act as a drug reservoir for slow release. | |
| Solid Lipid Nanoparticles (SLN) | SLNs have been identified as a potential colloidal particulate carrier system due to their ability to provide sustained drug release over a longer period and enhance skin permeation of the drug molecule. | |
| Nanostructured Lipid Carriers (NLC) | NLC-based gels have been designed for the controlled release of clobetasol propionate, demonstrating the versatility of lipid-based nanocarriers in topical drug delivery. |
These studies collectively demonstrate that formulating this compound or its analogues into nanocarriers is a promising chemical strategy for achieving controlled and targeted delivery to the skin.
Derivatization for Research Applications
The chemical derivatization of this compound is essential for conducting detailed mechanistic and binding studies. These modifications allow researchers to track the molecule's behavior and interaction with its biological targets.
Synthesis of Labeled Compounds for Mechanistic Studies (e.g., Tritiated Analogues)
The use of radiolabeled compounds is a cornerstone of pharmacokinetic and mechanistic research. In a study submitted to the U.S. Food and Drug Administration, tritiated clobetasol 17-propionate was administered dermally to rats to investigate its absorption and distribution. fda.gov This use of a labeled analogue allowed for the precise measurement of radioactivity in plasma, providing critical data on the extent of systemic absorption through the skin. fda.gov
Similarly, studies with other tritiated corticosteroids, such as triamcinolone (B434) acetonide and desoximetasone, have been used to investigate how other substances, like salicylic (B10762653) acid, can enhance skin penetration. nih.gov The synthesis of these labeled analogues is crucial for generating quantitative data on absorption, distribution, metabolism, and excretion (ADME), which is fundamental to understanding the molecule's biological fate. Photochemical studies have also been conducted on clobetasol propionate to understand its degradation pathways when exposed to UV light, which is significant for evaluating its stability and potential phototoxicity. researchgate.net
Chemical Modification for Affinity Probes and Receptor Binding Assays
This compound exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GR). researchgate.net Understanding the structure-activity relationship (SAR) of this binding is a key area of research. Chemical modifications to the steroid structure are used to create probes that help elucidate the nature of this interaction.
Esterification at the C17 and C21 positions is a critical chemical modification that influences binding affinity. researchgate.net Research on related corticosteroids has shown that the specific ester group significantly impacts potency and receptor binding. For instance, studies on beclomethasone (B1667900) esters revealed that the 17-monopropionate ester has a significantly higher binding affinity for the glucocorticoid receptor compared to the parent compound or the dipropionate ester, highlighting that metabolism to the 17-ester is a crucial activation step.
Furthermore, fluorescently labeled corticosteroids, such as fluorescein (B123965) dexamethasone, have been synthesized to serve as probes for studying glucocorticoid receptor activation and localization within cells. thermofisher.com These derivatized molecules allow for the direct visualization of the steroid-receptor complex. The high potency of this compound is directly linked to chemical modifications in its structure that enhance its binding affinity to glucocorticoid receptors and increase its penetration into tissues. droracle.ai These principles guide the design of new derivatives for research purposes, including the development of affinity probes for detailed receptor binding assays. thermofisher.com
Molecular and Cellular Pharmacodynamics
Glucocorticoid Receptor (GR) Interactions
As a synthetic corticosteroid, the primary mechanism of action for Clobetasone (B1204786) 17-Propionate involves its interaction with cytosolic glucocorticoid receptors. nih.gov This interaction triggers a series of conformational and locational changes in the receptor, enabling it to function as a ligand-activated transcription factor.
The potency of a topical corticosteroid is significantly influenced by its binding affinity for the glucocorticoid receptor (GR). nih.gov While specific kinetic binding constants for Clobetasone 17-Propionate are not extensively documented in publicly available literature, its pharmacological activity can be understood through its classification within topical steroid potency charts.
This compound is structurally and functionally similar to Clobetasone Butyrate (B1204436), which is consistently classified as a moderate-potency corticosteroid. tswassist.com This classification suggests that it possesses a moderate affinity for the glucocorticoid receptor compared to other agents. Steroids with higher potency, such as Clobetasol (B30939) Propionate (B1217596), exhibit a much greater receptor affinity, while lower-potency agents like Hydrocortisone (B1673445) have a weaker affinity. The binding affinity directly correlates with the concentration of the drug required to elicit a pharmacodynamic response. nih.gov
Table 1: Comparative Potency of Selected Topical Corticosteroids This table illustrates the relative potency of different corticosteroids, which is correlated with their glucocorticoid receptor binding affinity.
| Potency Class | Compound Name |
| Mild (Class VII) | Hydrocortisone |
| Moderate (Class IV-V) | Clobetasone Butyrate 0.05% |
| Potent (Class III) | Betamethasone (B1666872) Valerate (B167501) 0.1% |
| Super-potent (Class I) | Clobetasol Propionate 0.05% |
Data sourced from topical steroid potency classifications. skinhealthinstitute.org.aupsoriasis.orgmsdmanuals.com
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs). Upon binding of a ligand like this compound, the receptor undergoes a conformational change, leading to its dissociation from the chaperone proteins. nih.gov
This activation of the receptor-ligand complex facilitates its translocation from the cytoplasm into the nucleus. Inside the nucleus, two of these activated complexes typically pair together, forming a homodimer. This dimerization is a critical step for the receptor to effectively bind to DNA and regulate gene expression.
The primary genomic mechanism of glucocorticoids involves the direct binding of the GR dimer to specific DNA sequences known as Glucocorticoid-Responsive Elements (GREs). nadf.us These GREs are located in the promoter regions of target genes. The binding of the this compound-GR complex to GREs can either enhance or suppress the transcription of these genes. This process is known as transactivation or transrepression, respectively. nih.gov Through this interaction, the activated receptor directly modulates the synthesis of messenger RNA (mRNA) and, consequently, the production of proteins involved in inflammation and immune function.
The binding of the this compound-GR complex to GREs leads to significant changes in the expression of a wide array of genes.
Transactivation of Anti-Inflammatory Genes : The complex upregulates the expression of genes that code for anti-inflammatory proteins. A key example is the increased synthesis of lipocortin-1 (also known as annexin (B1180172) A1). Lipocortin-1 inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. By blocking this step, this compound effectively curtails the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. psoriasis.orgwikipedia.org
Transrepression of Pro-Inflammatory Genes : The activated GR can also repress the expression of pro-inflammatory genes. It achieves this by interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnadf.us These factors are pivotal in the transcription of numerous pro-inflammatory cytokines (e.g., interleukins IL-1, IL-6), chemokines, and cell adhesion molecules. By preventing these transcription factors from binding to DNA, the this compound-GR complex effectively shuts down the inflammatory signaling cascade at the genetic level. nih.govnadf.us
Non-Genomic Mechanisms of Action
In addition to the well-established genomic effects that involve gene transcription and protein synthesis, glucocorticoids can also elicit rapid cellular responses through non-genomic pathways. These actions occur within minutes and are independent of changes in gene expression. nih.gov
The non-genomic effects of this compound are believed to be mediated through several potential mechanisms. These include interactions with membrane-bound glucocorticoid receptors or direct physicochemical interactions with cellular membranes. msdmanuals.com These rapid actions can modulate the activity of intracellular signaling cascades. For instance, activated glucocorticoid receptors can directly interact with and influence the function of various proteins and kinases within the cytoplasm. This can lead to rapid vasoconstriction of capillaries in the upper dermis, which helps to reduce redness and swelling by decreasing the delivery of inflammatory mediators to the affected area. wikipedia.org
Involvement of Membrane-Bound Receptors and Second Messengers
The principal mechanism of action for this compound, as a corticosteroid, primarily involves intracellular glucocorticoid receptors (GR) rather than membrane-bound receptors that trigger secondary messenger cascades. patsnap.compatsnap.com Upon diffusing through the cell membrane, this compound binds to these specific cytoplasmic receptors. patsnap.compatsnap.com This binding event forms a ligand-receptor complex which then translocates into the cell nucleus. patsnap.com Within the nucleus, this complex directly influences gene expression by binding to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the modulation of gene transcription. patsnap.com
However, emerging research indicates that this compound can also interact with membrane-bound receptors in specific cellular contexts. Notably, it has been identified as an agonist for the Smoothened (Smo) receptor, a key component of the hedgehog signaling pathway. mdpi.comabcam.com This interaction is particularly relevant in the context of neural stem cells, where activation of the Smo receptor by this compound initiates a signaling cascade that influences cell differentiation. mdpi.com This demonstrates a non-classical mechanism of action that extends beyond its well-established genomic effects mediated by intracellular glucocorticoid receptors.
Modulation of Key Cellular Pathways
Inhibition of Phospholipase A2 and Subsequent Arachidonic Acid Metabolism
A cornerstone of the anti-inflammatory action of this compound is its ability to inhibit the enzyme Phospholipase A2 (PLA2). nih.govdrugbank.com Corticosteroids induce the synthesis of a group of inhibitory proteins, collectively known as lipocortins (such as annexin A1), which are responsible for suppressing PLA2 activity. patsnap.com Phospholipase A2 is the crucial enzyme that releases arachidonic acid from the phospholipids (B1166683) of the cell membrane. mdpi.com
By inhibiting PLA2, this compound effectively blocks the availability of arachidonic acid, the precursor for the synthesis of a wide range of pro-inflammatory eicosanoids. nih.govmdpi.com This blockade disrupts the two primary metabolic pathways for arachidonic acid:
Cyclooxygenase (COX) pathway: This leads to a decreased production of prostaglandins and thromboxanes.
Lipoxygenase (LOX) pathway: This results in a reduced synthesis of leukotrienes.
A clinical study on psoriatic plaques demonstrated this effect directly. After three days of treatment with topical this compound, significant reductions in the levels of arachidonic acid and the potent chemoattractant Leukotriene B4 were observed in skin exudates. nih.gov
| Metabolite | Effect Observed at 72 Hours |
|---|---|
| Arachidonic Acid (AA) | Significant Reduction |
| Leukotriene B4 (LTB4) | Significant Reduction |
| 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) | Reduction (Not Statistically Significant) |
| Prostaglandin E2 (PGE2) | Unaltered |
Regulation of Inflammatory Transcription Factors (e.g., NF-κB, AP-1)
This compound exerts profound control over inflammatory processes by regulating key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov These transcription factors are central to the expression of genes encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and inflammatory enzymes. nih.gov
The mechanism of regulation is primarily through a process known as transrepression. The activated glucocorticoid receptor complex, formed after this compound enters the cell, can directly interact with transcription factors like NF-κB and AP-1 in the nucleus. nih.gov This interaction prevents these factors from binding to their respective DNA response elements, thereby inhibiting the transcription of pro-inflammatory genes. nih.gov
Additionally, corticosteroids can upregulate the expression of the inhibitor of NF-κB, known as IκBα. nih.gov An increase in IκBα protein levels helps to sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression. nih.gov
Impact on Cellular Apoptosis and Demargination (e.g., Neutrophils)
This compound influences the lifespan and trafficking of key inflammatory cells, particularly neutrophils. Glucocorticoids are known to inhibit neutrophil apoptosis, or programmed cell death. nih.govnih.gov By delaying apoptosis, these drugs prolong the survival and functional capacity of neutrophils at sites of inflammation. nih.govscispace.com This effect is mediated through the glucocorticoid receptor, as it can be blocked by receptor antagonists. nih.gov
In addition to affecting apoptosis, this compound also impacts neutrophil demargination and migration. It reduces the accumulation of neutrophils at inflammatory sites. nih.gov Research has shown that topical application of this compound profoundly inhibits the accumulation of polymorphonuclear leukocytes (neutrophils) within the epidermis induced by trauma or the chemoattractant Leukotriene B4. nih.gov This effect contributes to the resolution of inflammation by limiting the influx of these potent inflammatory cells.
Influence on Cellular Differentiation Processes
Beyond its well-documented anti-inflammatory effects, this compound has been shown to influence the differentiation of neural stem cells (NSCs). nih.govspandidos-publications.comnih.gov This action is particularly significant for its potential in regenerative medicine. mdpi.com
Research demonstrates that this compound enhances the differentiation of NSCs into both neurons and oligodendrocytes, the myelin-producing cells of the central nervous system. nih.govspandidos-publications.com In vitro studies have shown that treatment with this compound leads to an increase in the number of differentiated neurons and oligodendrocytes, while concurrently decreasing the differentiation into astrocytes. nih.govspandidos-publications.com This pro-differentiation effect is mediated through the activation of the canonical Sonic hedgehog (Shh) signaling pathway. mdpi.comnih.gov Clobetasone acts as an agonist for the Smoothened (Smo) receptor, a key transmembrane protein in this pathway, which leads to the nuclear translocation of the transcription factor Gli1 and subsequent activation of genes that promote neuronal and oligodendrocyte differentiation. mdpi.com
| Cell Type / Process | Observed Effect | Mediating Pathway |
|---|---|---|
| Neuron Differentiation | Increased | Sonic hedgehog (Shh) / Smoothened (Smo) |
| Oligodendrocyte Differentiation | Increased | Sonic hedgehog (Shh) / Smoothened (Smo) |
| Astrocyte Differentiation | Decreased | Not specified |
| Axon Length | Increased | Not specified |
Agonistic Activity at Other Receptors (e.g., SMO Receptor Agonism by Clobetasol)
Beyond its well-established activity as a glucocorticoid receptor agonist, clobetasol has been shown to exhibit agonistic activity at the Smoothened (Smo) receptor, a key component of the Sonic hedgehog (SHH) signaling pathway. plos.orgnih.gov This off-target activity is significant as the SHH/Smo pathway is known to be involved in the maturation of OPCs. nih.gov
Studies have identified clobetasol as a Smoothened agonist that can up-regulate the expression of myelin genes in oligodendrocyte cell lines. nih.gov This suggests a direct link between the agonistic activity of clobetasol at the Smo receptor and its ability to promote myelination. Further research has indicated that the activation of the Retinoid X receptor gamma (RXRγ) is also necessary for the expression of Myelin Basic Protein (MBP) following treatment with clobetasol. nih.gov
Preclinical Pharmacokinetics and Metabolism
Absorption and Permeation in Research Models
In Vitro Permeation Studies (e.g., Franz Diffusion Cells with Animal or Excised Human Skin)
In vitro permeation studies are crucial for evaluating the absorption of topical drugs like clobetasone (B1204786) 17-propionate. These studies often utilize Franz diffusion cells, which provide a controlled environment to measure the passage of a substance through a membrane, typically excised human or animal skin.
Research has shown that clobetasone 17-propionate can penetrate human epidermis. In one study, a saturated solution of the compound in 20% aqueous propylene (B89431) glycol was applied to human epidermis in Franz-type glass diffusion cells for 48 hours. The results indicated a biphasic concentration-depth profile in the stratum corneum, with a logarithmic decline in the upper layers followed by a relatively constant low concentration in deeper layers. This suggests that the partitioning of the drug varies across different layers of the stratum corneum.
The choice of membrane is a critical factor in these studies. While synthetic membranes can be used, they may not fully replicate the complex barrier function of biological skin. semanticscholar.org The reproducibility of data from Franz diffusion cell experiments can be influenced by various factors, including the validation of the experimental setup and operator training. semanticscholar.org
Studies comparing different formulations have demonstrated that the vehicle plays a significant role in the permeation of this compound. For instance, a foam vehicle was found to deliver the drug more efficiently through human split-thickness skin compared to other formulations like solutions, lotions, or creams. permegear.com This enhanced delivery is attributed to a non-interactive pathway with skin components. permegear.com
| Parameter | Finding | Source |
| Experimental Model | Franz-type glass diffusion cells with human epidermis | |
| Application | Saturated solution in 20% (V/V) aqueous propylene glycol for 48 h | |
| Concentration Profile | Biphasic: logarithmic decline in upper stratum corneum, constant low concentration in deeper layers | |
| Interpretation | Variable partitioning coefficient in different stratum corneum layers |
In Vivo Percutaneous Absorption in Animal Models (e.g., Rats, Minipigs)
Animal models are instrumental in understanding the in vivo percutaneous absorption of this compound. Commonly used models include rats and minipigs, as their skin shares some similarities with human skin.
Studies in Wistar rats have been used to assess the permeation of this compound from various cream bases. nih.gov These in vitro tests on rat skin help in evaluating how different formulations affect drug penetration. nih.gov In one study, male Sprague-Dawley rats were used to determine plasma levels of this compound following a single topical application of different formulations. fda.gov The results showed that blood levels of the drug were often below the limit of quantification, indicating low systemic absorption from certain vehicles. fda.gov
Minipigs are another relevant animal model for dermal absorption studies. A study involving topical application of clobetasone propionate (B1217596) cream to minipigs showed that systemic exposure to the drug was minimal. fda.gov However, accumulation of clobetasone propionate was observed after multiple doses. fda.gov It is important to note that while animal models provide valuable data, there can be differences in skin permeability between animals and humans, with some animal models overestimating human skin absorption. researchgate.net
| Animal Model | Key Findings | Source |
| Wistar Rat | Used to test the permeation of CP from various cream bases in vitro. | nih.gov |
| Sprague-Dawley Rat | Plasma levels were often below the limit of quantification after single topical application of certain formulations. | fda.gov |
| Minipig | Systemic exposure was minimal, but accumulation was observed after multiple doses. | fda.gov |
Influence of Vehicle and Formulation Characteristics on Permeation Kinetics
The vehicle and formulation characteristics significantly impact the permeation kinetics of this compound. The choice of cream base, for example, can influence the release profile and skin penetration of the active pharmaceutical ingredient (API). nih.gov
Research has shown that different formulations, such as foams, lotions, creams, and ointments, deliver clobetasone propionate with varying efficiencies. permegear.com A foam vehicle, for instance, demonstrated faster and more efficient delivery compared to other formulations in an in vitro study using human skin. permegear.com This is because the foam follows a vehicle-skin non-interactive pathway. permegear.com The physical properties of the formulation, such as viscosity and the type of emulsion (oil-in-water vs. water-in-oil), can also affect drug release and stability when mixed with moisturizers. nih.gov
The inclusion of penetration enhancers in a formulation can also play a major role in the skin penetration capacity. nih.gov For example, the use of propylene glycol and polyethylene (B3416737) glycol as permeation enhancers has been shown to increase the flux and permeability coefficient of other drugs in lotion formulations. researchgate.net The development of novel drug delivery systems, such as nanoemulsions and nanogels, aims to overcome issues like low water solubility and poor absorption of clobetasone propionate, thereby improving its dermal delivery. nih.gov Nanoemulsion formulations have shown higher drug release compared to conventional gels. nih.gov
| Formulation Factor | Influence on Permeation | Source |
| Vehicle Type | Foam vehicles can provide more efficient drug delivery compared to lotions or creams. | permegear.com |
| Cream Base | The type of cream base influences the release profile and skin penetration of the API. | nih.gov |
| Penetration Enhancers | Can significantly increase the flux and skin penetration of the drug. | nih.gov |
| Novel Formulations | Nanoemulsions and nanogels can enhance drug release and dermal delivery. | nih.gov |
Role of Occlusion in Enhancing Percutaneous Absorption in Animal Studies
Occlusion, the practice of covering the application site with a barrier dressing, is known to enhance the percutaneous absorption of topical corticosteroids. hres.canih.gov This enhancement is primarily due to increased hydration of the stratum corneum, which swells and becomes more permeable to the drug. researchgate.net
In animal studies, occlusion has been shown to substantially increase the percutaneous absorption of this compound. hres.canih.gov For example, in a study using rabbits, a plastic wrap was used to occlude the application site for one hour, which was sufficient to demonstrate a reservoir effect of the drug in the stratum corneum that persisted for several days. nih.gov The increased hydration from occlusion prevents the loss of the drug due to sweating and allows for greater penetration into the skin. nih.gov
The use of occlusive dressings is a common practice in both preclinical and clinical settings to increase the efficacy of topical steroids. researchgate.netnih.gov However, it is also a factor that can increase the potential for systemic side effects if a potent steroid is applied over a large area for a prolonged period. nih.gov
Metabolic Pathways and Biotransformation
Role of Hepatic Microsomal Enzymes in Metabolism
Once absorbed systemically, this compound, like other corticosteroids, is primarily metabolized in the liver. hres.ca The metabolic pathways are predicted to be similar to those of other corticosteroids and include the addition of oxygen, hydrogen, glucuronides, and sulfates to form more water-soluble metabolites that can be excreted. drugbank.com
The human cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, are crucial for the metabolism of a vast number of drugs. nih.gov While the metabolism of clobetasol (B30939) propionate is not extensively studied, it has been identified as a potent and selective inhibitor of CYP3A5. nih.gov In one study, clobetasol propionate showed an IC50 value of 0.206 μM for CYP3A5, which was approximately 76-fold more selective than for CYP3A4. nih.gov This suggests that clobetasol propionate has a specific interaction with this particular hepatic microsomal enzyme.
The metabolites of this compound are then excreted by the kidneys, with some also being excreted in the bile. hres.ca
Specific Biotransformation Reactions
The biotransformation of this compound is understood to follow the metabolic pathways typical for corticosteroids. Although specific studies on this compound are not extensively detailed in the literature, the metabolism is predicted to involve several key reactions. drugbank.com Hepatic microsomal enzymes are responsible for metabolizing corticosteroids through a series of biotransformation reactions. nih.gov
These reactions include:
20-keto to 20-hydroxy reduction: The ketone group at the C-20 position is reduced to a hydroxyl group. nih.gov
3-keto hydroxylation: A hydroxyl group is introduced at the C-3 ketone position. nih.gov
4,5 double bond reduction: The double bond between the C-4 and C-5 positions in the A-ring of the steroid nucleus is reduced. nih.gov
These enzymatic modifications are Phase I reactions that introduce or expose functional groups on the parent molecule, preparing it for subsequent conjugation reactions.
Conjugation Reactions and Formation of Water-Soluble Metabolites
Following Phase I biotransformation, the metabolites of this compound undergo Phase II conjugation reactions. nih.gov This process involves the addition of endogenous hydrophilic groups to the molecule, which significantly increases its water solubility and facilitates its excretion from the body. drugbank.comnih.gov The primary conjugation reactions for corticosteroid metabolites are Glucuronidation and Sulfation. nih.gov
Glucuronidation: Glucuronic acid is attached to the metabolite.
Sulfation: A sulfate (B86663) group is added to the metabolite.
These reactions result in the formation of water-soluble glucuronide and sulfate conjugates that can be more easily eliminated from the body, predominantly via the urine. drugbank.comnih.gov
Identification and Characterization of Metabolites in Preclinical Systems
The specific metabolism of this compound has not been extensively studied in preclinical systems. drugbank.com Consequently, detailed characterization and identification of its various metabolites in preclinical models are not well-documented in publicly available scientific literature. The understanding of its metabolic fate is largely inferred from the established pathways for other corticosteroids. drugbank.com
Distribution Studies in Animal Models
Elimination Routes and Kinetics in Preclinical Models
Preclinical studies in animal models have elucidated the primary routes of elimination for this compound. Clearance of the compound occurs mainly through the liver, with subsequent excretion via bile and feces. fda.gov
A study in Wistar rats following dermal application provided specific data on the excretion pathways. The primary route of excretion was identified as the feces. fda.gov The study also quantified the amount of radioactivity excreted over 96 hours for different formulations, demonstrating the significance of both fecal and urinary routes. fda.gov Furthermore, it was noted that a substantial portion of the dose was excreted into the bile within 45 hours, with minimal evidence of enterohepatic circulation. fda.gov
| Formulation | Excretion via Feces (% of Administered Radioactivity) | Excretion via Urine (% of Administered Radioactivity) | Total Excreted (% of Administered Radioactivity) |
|---|---|---|---|
| Cream | - | - | 9.20% |
| Ointment | - | - | 1.22% |
| Solution | - | - | 8.86% |
Note: The source specifies the total excretion for each formulation via feces and urine combined.
Reservoir Effect in Biological Tissues
This compound exhibits a significant reservoir effect within the stratum corneum, the outermost layer of the skin. This phenomenon allows the compound to be retained in the skin and released over time, prolonging its local therapeutic action.
An experimental study in albino rabbits was conducted to demonstrate and quantify this effect. nih.govresearchgate.netnih.gov Using a histamine-induced wheal suppression test, the study showed that the pharmacological effect of a single application of 0.05% this compound cream persisted for a notable duration. nih.govresearchgate.netnih.gov
| Parameter | Details |
|---|---|
| Animal Model | Albino Rabbits |
| Test Method | Histamine-induced wheal suppression test |
| Key Finding | Maximum wheal suppression was observed on Day 1. No significant difference in wheal size was noted on Days 2, 3, and 4 compared to Day 1. |
| Conclusion | The reservoir effect of topical this compound persisted for up to 4 days in the stratum corneum. |
This depot effect within the skin is a crucial pharmacokinetic characteristic that supports less frequent application while maintaining therapeutic efficacy. nih.gov
An article on the advanced analytical methodologies for the chemical compound "this compound" cannot be generated as requested.
Extensive searches for scientific literature detailing the specific analytical methodologies for "this compound" did not yield sufficient data to fulfill the detailed outline provided in the instructions. The available research predominantly focuses on the closely related but distinct compound, "Clobetasol Propionate."
Due to the strict requirement to focus solely on "this compound" and to include detailed, scientifically accurate data for each specified subsection (including method validation parameters, optimization details, and purity profiling applications), the lack of specific research for this exact compound prevents the creation of a thorough and accurate article as outlined. Providing information on Clobetasol Propionate would violate the explicit instructions of the request.
Advanced Analytical Methodologies for Research
Spectroscopic Methods
Spectroscopic techniques, particularly UV-Visible spectrophotometry, are widely employed for the quantitative analysis of Clobetasone (B1204786) 17-Propionate due to their simplicity, speed, and accessibility.
This method is based on the principle that Clobetasone 17-Propionate absorbs ultraviolet light at a specific wavelength.
Simple, rapid, and precise UV-Visible spectrophotometric methods have been developed and validated for the determination of this compound in bulk and pharmaceutical dosage forms. researchgate.netscispace.comresearcher.life These methods typically use ethanol (B145695) or a methanol-water mixture as a solvent. indexcopernicus.comindexcopernicus.com
Validation studies have demonstrated the suitability of these methods for routine quality control analysis. researchgate.net A typical method showed linearity over a concentration range of 2 to 40 µg/ml, with a correlation coefficient of 0.9999. researchgate.netindexcopernicus.com The accuracy was found to be between 99.1% and 101.4%. researchgate.netindexcopernicus.com Precision was confirmed with an intraday precision (for a 4 µg/ml sample) of 0.1325%. researchgate.netindexcopernicus.com The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined to be 0.84 µg/ml and 2.55 µg/ml, respectively. researchgate.netindexcopernicus.com These results confirm that the method is sensitive and reliable for quantification.
Table 4: Validation Parameters for UV-Visible Spectrophotometric Quantification
| Parameter | Solvent | Result |
|---|---|---|
| Linearity Range | Ethanol | 2 - 40 µg/ml |
| Correlation Coefficient (r²) | Ethanol | 0.9999 |
| Accuracy | Ethanol | 99.1% - 101.4% |
| Intraday Precision (%RSD) | Ethanol | 0.1325% |
| Limit of Detection (LOD) | Ethanol | 0.84 µg/ml |
The determination of the wavelength of maximum absorption (λmax) is the first step in developing a spectrophotometric method. For this compound, the λmax is consistently observed in the ultraviolet region of the electromagnetic spectrum.
When dissolved in ethanol, this compound exhibits a characteristic maximum absorption at 239 nm. researchgate.netindexcopernicus.comresearchgate.netjchr.org This wavelength is subsequently used for all further quantitative analysis, such as constructing calibration curves and assaying samples. indexcopernicus.comresearchgate.net Other studies using a mixture of methanol (B129727) and water (80:20 v/v) have reported a λmax at 240 nm. indexcopernicus.com An RP-HPLC method also utilized UV detection at 239 nm for quantification following separation. nih.govsigmaaldrich.com The consistency of this value across different studies underscores its reliability for analytical applications.
Table 5: Reported Absorption Maxima (λmax) for this compound
| Solvent/Method | Absorption Maximum (λmax) |
|---|---|
| Ethanol | 239 nm |
| Methanol: Water (80:20 v/v) | 240 nm |
| RP-HPLC (Methanol: Water mobile phase) | 239 nm |
| RP-HPLC | 241 nm |
Table 6: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Clobetasol (B30939) |
| Methanol |
| Ethanol |
| Toluene |
| Acetonitrile |
| Ammonium (B1175870) Acetate |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a pivotal technology for the analysis of this compound, offering unparalleled sensitivity and specificity. This technique is crucial for quantifying the compound in complex biological matrices and for identifying its metabolites and degradation products.
High-Sensitivity Quantification in Biological Matrices (e.g., Plasma in Research Studies)
The accurate quantification of this compound in biological fluids such as plasma, serum, and dermal interstitial fluid is essential for pharmacokinetic and toxicokinetic studies. LC-MS/MS has emerged as the gold standard for this purpose due to its ability to detect the compound at very low concentrations. mdpi.com
Research has led to the development of robust bioanalytical assays. For instance, a validated method for human serum demonstrated a lower limit of quantification (LLOQ) of 0.04 ng/mL, within a validated range of 0.04 to 10 ng/mL. nih.gov This assay utilizes a liquid-liquid extraction process with a hexane-ether mixture, followed by analysis on a triple quadrupole mass spectrometer operating in the selective reaction monitoring (SRM) mode with positive ionization. nih.gov Clobetasone butyrate (B1204436) is often employed as a suitable internal standard to ensure accuracy. nih.gov
Further advancements in extraction techniques, such as supported liquid extraction and solid-phase extraction, have enabled even greater sensitivity, with methods capable of achieving an LLOQ of 5 pg/mL (0.005 ng/mL) in human plasma. e-b-f.eu These ultra-sensitive methods are critical for precisely capturing the pharmacokinetic profile of the compound. In studies involving dermal application, LC-MS/MS has been used to measure this compound concentrations in dermal interstitial fluid, with reported LLOQs around 0.35 ng/mL. researchgate.net
The mass spectrometric detection for this compound typically involves monitoring the transition of the protonated molecule (precursor ion) to specific product ions. The precursor ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 467.3. google.com Subsequent fragmentation yields stable and intense product ions, such as those at m/z 355.1 and 373.2, which are used for quantification. google.com
| Parameter | Description | Source |
|---|---|---|
| Biological Matrix | Human Serum / Plasma | nih.gove-b-f.eu |
| Extraction Method | Liquid-Liquid Extraction, Supported Liquid Extraction, Solid Phase Extraction | nih.gove-b-f.eu |
| Internal Standard | Clobetasone Butyrate, Clobetasol-17-propionate-d3 | nih.govnih.gov |
| Instrumentation | Triple Quadrupole Mass Spectrometer | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| LLOQ | 0.04 ng/mL to 5 pg/mL | nih.gove-b-f.eu |
| Precursor Ion [M+H]⁺ (m/z) | ~467.3 | google.com |
| Product Ions (m/z) | ~355.1, ~373.2 | google.com |
Metabolite Identification and Structural Elucidation
While the metabolism of this compound is not extensively detailed in the literature, it is predicted to follow pathways common to other corticosteroids. drugbank.com These pathways generally involve enzymatic reactions such as hydroxylation (addition of oxygen), reduction (addition of hydrogen), and conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites that can be readily excreted. drugbank.com
UPLC-MS/MS is a powerful tool for identifying and structurally characterizing these metabolites and other related impurities. scirp.orgscirp.org Through high-resolution mass analysis and interpretation of fragmentation patterns, researchers can elucidate the structures of unknown compounds formed during metabolism or as degradation products in pharmaceutical formulations. scirp.orgscirp.org For example, studies on the stability of this compound in topical solutions have led to the characterization of a "Clobetasol acetic acid impurity" using a combination of LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.orgscirp.org The degradation pathways for corticosteroids can be complex, involving mechanisms such as β-elimination, Mattox rearrangement, and Bayer-Villiger oxidation. scirp.org A significant finding in the study of this compound degradation is the identification of a major degradant formed under weakly acidic conditions through a novel variation of the Favorskii rearrangement mechanism. chemrxiv.org
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods. nih.govindexcopernicus.com
Assessment of Degradation Under Various Stress Conditions
This compound has been subjected to a range of stress conditions as per the guidelines of the International Council for Harmonisation (ICH). nih.govindexcopernicus.com These studies typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress. nih.govresearchgate.net
Studies have consistently shown that this compound is particularly susceptible to degradation under strong basic and oxidative conditions. nih.govresearchgate.net One study documented a degradation of 99.34% when the compound was subjected to alkali degradation with 1 N NaOH at 60°C for 30 minutes. ijpsonline.com Significant degradation is also observed upon exposure to hydrogen peroxide (oxidative stress). nih.govijpsonline.com The compound shows comparatively greater stability under acidic, neutral hydrolytic, thermal (dry heat), and photolytic conditions. nih.govijpsonline.com
| Stress Condition | Reagent/Method | Observed Degradation | Source |
|---|---|---|---|
| Acidic | 1 N HCl, 60°C, 30 min | Minor degradation | ijpsonline.com |
| Basic (Alkaline) | 1 N NaOH, 60°C, 30 min | Extensive degradation (up to 99.34%) | nih.govijpsonline.com |
| Oxidative | 3% H₂O₂, 60°C, 30 min | Significant degradation | nih.govijpsonline.com |
| Thermal | Dry heat, 80°C, 4 hours | Minor degradation | ijpsonline.com |
| Photolytic | UV light (254 nm) and white light (1.2 million lux hours) | Minor degradation | ijpsonline.com |
| Hydrolytic | Water, 35°C, 12 hours | Generally stable | indexcopernicus.com |
Identification of Degradation Products and Pathways
The analysis of stressed samples using stability-indicating methods allows for the detection of degradation products. In a reverse-phase HPLC analysis, samples degraded under strong base conditions produced multiple additional peaks with retention times of 1.8, 4.0, 5.0, and 8.0 minutes, while the parent compound eluted at 6.0 minutes. nih.govresearchgate.net Oxidative degradation resulted in distinct degradation peaks at 2.2 and 24 minutes. nih.govresearchgate.net
As mentioned previously, advanced techniques like UPLC-MS/MS are instrumental in elucidating the structures of these degradants. scirp.orgscirp.org The identification of a degradation pathway involving a Favorskii-like rearrangement under weakly acidic conditions highlights the complex chemical transformations the this compound molecule can undergo. chemrxiv.org This particular pathway is significant for corticosteroids that possess a 20-ketone-21-chloro moiety. chemrxiv.org
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients. Several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for this compound. nih.govijpsonline.com
These methods typically utilize a C18 column and UV detection at a wavelength between 239 nm and 240 nm. nih.govijpsonline.com A common mobile phase consists of a mixture of methanol and water (e.g., 68:32 v/v), although gradient methods using combinations of buffers (e.g., ammonium acetate), acetonitrile, and methanol have also been developed to achieve optimal separation. nih.govijpsonline.com The validation of these methods is performed according to ICH guidelines, ensuring they are linear, accurate, precise, specific, and robust, making them suitable for routine quality control and stability testing of this compound in bulk and finished dosage forms. ijpsonline.comijpsdronline.com
In Vitro and in Vivo Animal Research Models and Applications
Cellular and Tissue Culture Models for Mechanistic Investigations
Cellular and tissue culture models are instrumental in dissecting the molecular pathways through which Clobetasone (B1204786) 17-propionate exerts its effects. These in vitro systems offer a controlled environment to study cellular responses, receptor interactions, and gene expression changes.
Receptor Binding Assays Using Cell Lines
The primary mechanism of action for Clobetasone 17-propionate, like other corticosteroids, involves its interaction with intracellular glucocorticoid receptors (GR). Upon diffusing through the cell membrane, it binds to these receptors within the cytoplasm, forming a ligand-receptor complex patsnap.comnbinno.com. This complex then translocates to the nucleus, where it modulates the expression of target genes patsnap.com.
Receptor binding assays are crucial for determining the affinity and potency of corticosteroids for the GR. A common method is the fluorescence polarization assay, which can evaluate the binding of GR agonists to human glucocorticoid receptors. In such assays, this compound is often used as a reference compound to compare the potency of new molecules nih.gov. These assays provide quantitative data, such as the half-maximal effective concentration (EC50), which indicates the concentration of the drug required to achieve 50% of its maximum effect in binding to the receptor nih.gov.
Transrepression and transactivation assays in cell lines like HeLa are also employed to characterize the functional consequences of GR binding. These reporter gene assays measure the ability of the this compound-GR complex to either repress the activity of pro-inflammatory transcription factors (transrepression) or activate the transcription of anti-inflammatory genes (transactivation) nih.gov.
Gene Expression Studies in Cultured Cells
Gene expression studies in cultured cells have provided significant insights into the broad range of genes regulated by this compound. Transcriptomic analysis, such as RNA sequencing (RNASeq), has been used to create a comprehensive molecular signature of its effects on human skin cells nih.govresearchgate.net.
A study on human skin biopsies treated with topical this compound identified a multitude of previously unknown glucocorticoid-responsive genes, including a large number of non-coding RNAs nih.govresearchgate.net. This research highlighted complex regulatory networks involving various transcription factors and cellular receptors. Further investigations using cultured keratinocytes with specific gene knockdowns have helped to uncover detailed mechanisms, such as a feed-forward loop in glucocorticoid receptor signaling nih.govresearchgate.net.
Another area of research involves gene expression profiling in hair follicles from patients with scalp psoriasis treated with a this compound shampoo researchgate.net. These studies have shown that the expression levels of certain inflammation-related genes are significantly increased in psoriatic hair follicles and that treatment with this compound can normalize these expression levels, correlating with clinical improvement researchgate.net. The data from such studies can be used to create a "transcriptomic score" that reflects the molecular severity of the disease and its response to treatment researchgate.net.
Cell Line Studies for Novel Formulations and Delivery Systems
Cell line studies are pivotal in the development and evaluation of new formulations and delivery systems for this compound, aiming to enhance its therapeutic efficacy and minimize potential side effects. A variety of cell lines, including human keratinocytes (HaCaT), fibroblasts (L929), and monocytes (THP1), are used for these investigations researchgate.net.
These studies assess various parameters of novel carrier systems, such as nanoemulsions, nanogels, nanoparticles, and nanostructured lipid carriers researchgate.netnih.gov. Key assays performed include:
Cytotoxicity and Cell Viability Assays (e.g., MTT assay): To ensure the safety of the new formulations on skin cells researchgate.net.
Cellular Uptake Studies: To measure the efficiency with which the delivery system transports the drug into the target cells researchgate.net.
Anti-inflammatory Activity: By measuring the inhibition of inflammatory markers like cyclooxygenase (COX) and lipoxygenase (LOX) activity in cell cultures researchgate.net.
The table below summarizes some of the cell line studies conducted for novel this compound formulations.
| Carrier System | Cell Line(s) | Assay(s) Performed |
| Nanoemulsion-loaded gels | HaCaT | Ex vivo efficacy study (MTT assay), Cellular uptake studies |
| Chitin nanogels | L929, HaCaT, THP1 | Cytocompatibility, Cell uptake study, COX and LOX activity |
| Hybrid nanoparticles | HaCaT | Cellular uptake studies, In vitro cytotoxicity assay, Apoptosis assay, Cell-cycle analysis |
| Nanostructured lipid carriers | HaCaT | Cell viability study |
| Nanosponge hydrogels | THP1 | Cytocompatibility studies |
Data sourced from a review on novel dermal delivery systems for Clobetasol (B30939) Propionate (B1217596). researchgate.net
Animal Models for Pharmacodynamic Assessment
Animal models are essential for evaluating the pharmacodynamic properties of this compound in a living organism, providing crucial data on its anti-inflammatory activity and efficacy before clinical trials in humans.
Anti-Inflammatory Activity Models
A variety of animal models are used to induce and measure inflammation, allowing for the assessment of the anti-inflammatory effects of topically applied this compound.
The croton oil-induced ear edema model is a widely used and well-established method for screening the anti-inflammatory activity of topical corticosteroids asianjpr.com. Croton oil contains phorbol (B1677699) esters that act as potent irritants, inducing a localized inflammatory response when applied to the skin of animal ears asianjpr.com. This response is characterized by edema (swelling), which can be quantified by measuring the increase in the weight or thickness of the ear tissue asianjpr.com.
In a typical study, a solution of croton oil is applied to the ear of a rat or mouse. The test compound, in this case, this compound, is either applied simultaneously with the irritant or at a specified time before or after. The degree of edema is measured after a few hours, and the anti-inflammatory effect of the compound is determined by the percentage reduction in edema compared to a control group treated only with croton oil asianjpr.com.
A study comparing biopolymer-based formulations of this compound with commercially available preparations used the croton oil ear edema model in Wistar rats japsonline.com. The results demonstrated that the novel biopolymer-based formulations produced a significant decrease in inflammation compared to the standard commercial preparations, highlighting the utility of this model in evaluating the efficacy of different formulations japsonline.com. The mechanism of inflammation in this model involves the activation of phospholipase A2, leading to the release of arachidonic acid and the subsequent production of pro-inflammatory prostaglandins (B1171923) and leukotrienes japsonline.com.
Ultraviolet (UV)-Induced Dermatitis (Guinea Pigs)
Interestingly, one study on UV-induced inflammation in guinea pigs reported that corticosteroids, as a class of drugs, did not appear to influence the inflammatory response in their particular experimental setup nih.govnih.gov. This finding suggests that the mechanisms of UV-induced inflammation may be less responsive to corticosteroids compared to other types of inflammation. The primary mechanism in UV-induced erythema is thought to be the synthesis and release of prostaglandins nih.gov.
Further research would be necessary to specifically determine the effect of this compound in a UV-induced dermatitis model in guinea pigs.
Histamine-Induced Wheal Suppression (Rabbits)
The histamine-induced wheal suppression test is a common method to evaluate the potency and duration of action of topical corticosteroids. In this model, histamine (B1213489) is injected intradermally, causing a localized swelling (wheal) and flare. The ability of a topically applied corticosteroid to suppress this reaction is a measure of its anti-inflammatory and vasoconstrictive effects.
A study conducted on albino rabbits investigated the reservoir effect of a 0.05% clobetasone propionate cream using the histamine-induced wheal suppression test. The cream was applied to the rabbits' backs, and the wheal area was measured at various time points over seven days. The results demonstrated a significant suppression of the histamine-induced wheal, with the maximum effect observed on day one. The suppressive effect persisted for up to four days, indicating the formation of a drug reservoir in the stratum corneum.
| Day | Mean Wheal Size (mm²) | Statistical Significance vs. Day 1 |
|---|---|---|
| 1 | Data Not Provided (Maximum Suppression) | - |
| 2 | No Significant Difference | P > 0.05 |
| 3 | No Significant Difference | P > 0.05 |
| 4 | No Significant Difference | P > 0.05 |
| 5 | Highly Significant Difference | P < 0.001 |
| 6 | Highly Significant Difference | P < 0.001 |
| 7 | Highly Significant Difference | P < 0.001 |
Paw Edema Models (Mice)
Paw edema models are standard in vivo assays for screening the anti-inflammatory activity of pharmaceutical compounds. Inflammation is induced by injecting an irritant, such as carrageenan or croton oil, into the paw of a mouse or rat, leading to measurable swelling.
In a study utilizing the carrageenan-induced hind paw edema model in Wistar rats, a nanoemulsion formulation of clobetasone propionate (0.05%) was compared to a commercially available cream and a placebo nanoemulsion researchgate.net. The results showed that the clobetasone propionate nanoemulsion exhibited a significantly higher inhibition of edema over a 12-hour period compared to the marketed cream researchgate.net.
| Treatment Group | Percentage Inhibition of Edema at 12 hours |
|---|---|
| Optimized Clobetasone Propionate Nanoemulsion (0.05%) | 84.15% |
| Marketed Clobetasone Propionate Cream (Glevate cream) | 40.99% |
| Placebo Nanoemulsion | 24.25% |
Another study employed the croton oil-induced ear edema model in Wistar rats to compare the anti-inflammatory effects of biopolymer-based formulations of clobetasone propionate with a commercially available preparation researchgate.netjapsonline.comjapsonline.com. The findings indicated that the biopolymer formulations led to a significant decrease in inflammation compared to the standard commercial preparation researchgate.netjapsonline.comjapsonline.com.
Anti-Proliferative Activity Models (e.g., Epidermal Hyperplasia Inhibition in Guinea Pigs)
Topical corticosteroids are known for their anti-proliferative effects, which are beneficial in skin conditions characterized by excessive cell growth, such as psoriasis. The anti-acanthogenic effect, or the inhibition of epidermal hyperplasia (thickening of the epidermis), can be evaluated in animal models.
A study in guinea pigs assessed the anti-acanthogenic effect of a 0.1% this compound solution over an extended period. The results demonstrated a significant inhibition of epidermal hyperplasia, although the effect varied over time.
| Treatment Duration | Antiacanthogenic Effect (Inhibition of Epidermal Hyperplasia) |
|---|---|
| 28 Days | 27.5% |
| 84 Days | 23.7% |
| 118 Days | 39.0% |
These findings confirm the anti-proliferative activity of this compound on the epidermis in a guinea pig model nih.gov.
Vasoconstriction Assays in Animal Models
Vasoconstriction assays are widely used to determine the potency of topical corticosteroids. The ability of a corticosteroid to cause blanching (paleness) of the skin is directly related to its vasoconstrictive effect on the small blood vessels in the dermis. This effect is a hallmark of corticosteroid activity and is often used as a surrogate marker for anti-inflammatory potency.
While specific data from vasoconstriction assays in animal models for this compound were not detailed in the provided search results, the potent vasoconstrictive properties of clobetasol propionate, a closely related and more potent corticosteroid, are well-established. These assays are typically conducted by applying the corticosteroid to a designated skin area and visually or instrumentally assessing the degree of skin blanching over time. This compound is expected to exhibit a significant vasoconstrictive effect in such models.
Immunomodulatory Studies (e.g., Oxazolone-Induced Hypersensitivity Reactions in Rats, Mice)
Oxazolone-induced contact hypersensitivity is a classic animal model for studying delayed-type hypersensitivity reactions, which are T-cell mediated inflammatory responses similar to allergic contact dermatitis in humans. In this model, the skin is sensitized with oxazolone (B7731731), and a subsequent challenge induces an inflammatory reaction, typically measured by ear swelling.
Clobetasol has been shown to be effective in attenuating the inflammatory response in oxazolone-induced hypersensitivity in mice. Treatment with clobetasol can reduce the associated ear swelling and histopathological changes such as epidermal thickening (acanthosis) and excessive keratin (B1170402) formation (hyperkeratosis and parakeratosis).
A study evaluating a chronic delayed-type hypersensitivity model in female BALB/c mice demonstrated that topical application of clobetasol significantly attenuated the ear inflammation induced by repeated oxazolone challenges.
| Parameter | Oxazolone/Vehicle Group | Oxazolone/Clobetasol Group |
|---|---|---|
| Ear Thickness | Increased | Significantly Reduced |
| Ear Histopathology Score | Elevated | Significantly Reduced |
These findings underscore the immunomodulatory and anti-inflammatory effects of clobetasol in a T-cell-mediated skin inflammation model.
Granuloma Formation Assays (e.g., Cotton-Pellet Granuloma in Rats)
The cotton-pellet granuloma assay is a widely used model of chronic inflammation. Subcutaneous implantation of sterile cotton pellets in rats induces a proliferative inflammatory response, resulting in the formation of granulomatous tissue around the pellets. The weight of the dried granuloma is a measure of the intensity of the chronic inflammatory process. This model is valuable for evaluating the anti-proliferative and anti-inflammatory effects of compounds on chronic inflammation.
While the search results describe the use of the cotton-pellet granuloma model for testing other corticosteroids like hydrocortisone (B1673445) and dexamethasone, which have been shown to significantly decrease granuloma dry weight and collagen content, specific studies detailing the effects of this compound in this model were not identified nih.gov. However, based on its known anti-inflammatory and anti-proliferative properties, it is expected that this compound would also demonstrate inhibitory activity in this model of chronic inflammation.
Comparative Pharmacological Studies with Other Corticosteroids in Research Models
Comparison of Potency and Efficacy in Animal Models (e.g., vs. Hydrocortisone, Betamethasone (B1666872) Valerate (B167501), Halobetasol (B1672918) Propionate, Methylprednisolone (B1676475) Aceponate)
This compound, more commonly referred to in literature as clobetasol propionate, is consistently classified as a super-potent topical corticosteroid based on various animal and human research models. msdmanuals.comnih.gov The primary assay for determining potency is the vasoconstrictor assay, which measures the degree of skin blanching caused by the corticosteroid. nih.gov In this assay, clobetasol propionate is categorized as a Class I (most potent) agent. msdmanuals.comnih.gov
Comparisons with other corticosteroids in research models reveal significant differences in potency:
Versus Hydrocortisone: Clobetasol propionate is substantially more potent than hydrocortisone. Hydrocortisone is classified as a Class VII (lowest potency) corticosteroid. droracle.aigoodrx.com The significant difference in potency is attributed to chemical modifications in the clobetasol propionate molecule that enhance its binding affinity to glucocorticoid receptors and increase its penetration into tissues. droracle.ai The potency ratio of clobetasol propionate 0.05% to hydrocortisone 1% is estimated to be approximately 600:1. droracle.ai
Versus Betamethasone Valerate: Clobetasol propionate demonstrates significantly higher potency than betamethasone valerate. While clobetasol propionate is a Class I agent, betamethasone valerate is typically classified as a Class III (potent) corticosteroid. msdmanuals.com
Versus Halobetasol Propionate: Both clobetasol propionate and halobetasol propionate are considered super-potent Class I corticosteroids. msdmanuals.comnih.gov Pre-clinical investigations have suggested that halobetasol propionate may be superior to clobetasol 17-propionate regarding its anti-inflammatory, vasoconstrictive, and anti-proliferative effects in some models.
Versus Methylprednisolone Aceponate: In preclinical animal models of inflammation, the local anti-inflammatory potency of methylprednisolone aceponate was found to be equal to that of clobetasol 17-propionate. researchgate.net However, studies also indicated that methylprednisolone aceponate was associated with fewer systemic effects after topical application compared to clobetasol 17-propionate. researchgate.net
In a study utilizing the croton oil ear edema model in Wistar rats, a model for chronic inflammation, biopolymer-based formulations of clobetasol propionate showed a significant decrease in inflammation compared to commercially available preparations. japsonline.comjapsonline.com Another study in albino rabbits, using a histamine-induced wheal suppression test, demonstrated the potent anti-inflammatory effect of clobetasol propionate 0.05% cream, which persisted for up to four days after a single application, indicating a significant reservoir effect in the skin. nih.govnih.gov
| Compound | Potency Class (U.S. System) | Relative Potency Compared to this compound | Supporting Research Model Findings |
|---|---|---|---|
| This compound | Class I (Super-potent) | - | Strong vasoconstriction; significant inhibition of inflammation in croton oil and histamine-induced models. nih.govnih.gov |
| Hydrocortisone | Class VII (Lowest potency) | Significantly Lower (~1/600) | Mild steroid with much lower receptor binding affinity and anti-inflammatory effect. droracle.aigoodrx.com |
| Betamethasone Valerate | Class III (Potent) | Lower | Demonstrates potent anti-inflammatory effects but is consistently ranked lower than clobetasol propionate in vasoconstrictor assays. msdmanuals.com |
| Halobetasol Propionate | Class I (Super-potent) | Comparable / Potentially Superior | Pre-clinical studies suggest superior anti-inflammatory, vasoconstrictive, and anti-proliferative effects. |
| Methylprednisolone Aceponate | Comparable Potency (in some models) | Comparable (Local Anti-inflammatory) | Preclinical models show local anti-inflammatory potency equal to clobetasol propionate, but with a lower potential for systemic effects. researchgate.net |
Mechanistic Differences in Receptor Binding and Cellular Pathways
The primary mechanism of action for all corticosteroids, including this compound, involves binding to cytoplasmic glucocorticoid receptors (GR). withpower.com This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the steroid-receptor complex into the nucleus. Inside the nucleus, this complex modulates gene expression by binding to specific DNA sequences known as glucocorticoid response elements (GREs). This interaction leads to the increased production of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). withpower.com
The significant differences in potency observed between this compound and other corticosteroids like hydrocortisone are primarily attributed to variations in their affinity for the glucocorticoid receptor. droracle.ainih.gov The molecular structure of this compound, which includes specific chemical modifications, enhances its binding affinity for the GR. droracle.ai A higher receptor binding affinity means that a lower concentration of the drug is required to occupy the same number of receptors and elicit a comparable pharmacodynamic effect. nih.gov
While relative receptor affinities are crucial for comparing in vitro potencies, they are not the sole determinant of clinical effectiveness, which is also influenced by factors like tissue penetration, metabolism within the skin, and the formulation vehicle. researchgate.netnih.gov For instance, esterification at the C17 position with a propionate group, as in this compound, is known to enhance affinity for the corticosteroid receptor and, consequently, its anti-inflammatory activity. researchgate.net This high affinity is a key mechanistic differentiator that underlies its classification as a super-potent agent compared to corticosteroids with lower receptor affinity, such as hydrocortisone. withpower.cominternationaldrugmart.com
Studies on Systemic Effects in Animals (e.g., Liver Glycogen Deposition, Thymus Involution, Androgenic/Anti-estrogenic Activity, HPA axis suppression)
Despite being designed for topical application, potent corticosteroids like this compound can be absorbed systemically, leading to measurable effects in animal models. These studies are crucial for understanding the potential for systemic activity.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Systemic absorption of this compound has been shown to cause reversible HPA axis suppression in both animal models and human subjects. rxlist.comnih.govbahrainmedicalbulletin.com This is a classic systemic effect of glucocorticoids, where exogenous steroids inhibit the production of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to reduced endogenous cortisol production and, with prolonged exposure, adrenal atrophy. bahrainmedicalbulletin.comfda.gov A 9-month dermal toxicity study in minipigs found that topical application of clobetasol propionate resulted in decreased absolute adrenal weights in all treatment groups. fda.gov
Thymus Involution: The thymus is particularly sensitive to the systemic effects of glucocorticoids. nih.gov In a study on hairless mice, topical application of as little as 20 ng of clobetasol propionate elicited significant inhibitory effects on DNA synthesis in the thymus, indicating systemic activity. nih.gov In contrast, a much larger dose of clobetasone butyrate (B1204436) (over 2 micrograms) was needed to produce similar effects. nih.gov The 9-month study in minipigs also identified treatment-related histopathological findings in the thymus. fda.gov Glucocorticoid-mediated thymic involution is driven by the induction of apoptosis in thymocytes. frontiersin.org
Effects on Other Organs: The 9-month dermal toxicity study in minipigs also revealed treatment-related histopathological changes in the spleen, liver, bone, and reproductive organs (testes, epididymides, ovaries), demonstrating the wide-ranging systemic effects following long-term topical application of clobetasol propionate. fda.gov Excess glucocorticoids are known to increase hepatic triglyceride stores, potentially leading to fatty liver. nih.gov
Androgenic/Anti-estrogenic Activity: Specific studies focusing solely on the androgenic or anti-estrogenic activity of this compound in animal models are not extensively detailed in the reviewed literature. However, the observed histopathological effects on testes, epididymides, and ovaries in minipigs suggest a potential for interference with reproductive system functions. fda.gov Animal studies in rats indicated no impact on fertility at lower doses, though reduced fertility was seen at the highest doses tested. vinmec.com
| Systemic Effect | Animal Model | Key Findings | Reference |
|---|---|---|---|
| HPA Axis Suppression / Adrenal Atrophy | Minipigs | Decreased absolute adrenal weights after 9 months of dermal application. | fda.gov |
| Thymus Involution | Hairless Mice | Significant inhibition of thymic DNA synthesis after topical application, indicating systemic activity. | nih.gov |
| Thymus Involution | Minipigs | Treatment-related histopathology observed in the thymus after 9 months. | fda.gov |
| Hepatic Effects | Minipigs | Treatment-related histopathology observed in the liver. | fda.gov |
| Reproductive Organ Effects | Minipigs | Histopathological findings in testes, epididymides, and ovaries. | fda.gov |
| Reproductive Organ Effects | Rats | Reduced fertility observed at the highest subcutaneous doses. | vinmec.com |
Exploration in Novel Biological Systems (e.g., Oligodendrocyte Precursor Cell differentiation, Neural Stem Cell Studies)
Recent research has explored the application of this compound in biological systems beyond dermatology, particularly in the field of neuroscience, revealing its potential as a modulator of neural cell differentiation.
Oligodendrocyte Precursor Cell (OPC) Differentiation: this compound has been identified as a potential remyelinating agent. It has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for generating myelinating oligodendrocytes in the central nervous system. Studies have demonstrated that clobetasol can enhance the differentiation and ensheathing abilities of induced OPCs (iOPCs) in vitro. This suggests a potential role in strategies aimed at repairing myelin in demyelinating diseases.
Neural Stem Cell (NSC) Studies: The effects of this compound have also been investigated on neural stem cells (NSCs). In vitro studies using NSCs isolated from mouse embryonic brain tissues showed that clobetasol propionate significantly increased NSC viability. Furthermore, it promoted the differentiation of NSCs into neurons and oligodendrocytes while decreasing their differentiation into astrocytes. This shift in cell fate is significant, as promoting neurogenesis and oligodendrogenesis while limiting astrogliosis is often a therapeutic goal in central nervous system repair.
The mechanism underlying these effects may involve the activation of the canonical Sonic hedgehog (Shh) signaling pathway. Research suggests that clobetasol acts as an agonist for Smoothened (Smo), a key component of the Shh pathway, which is critical for controlling the proliferation and cell fate of NSCs.
Structure Activity Relationship Sar Studies
Influence of the Steroid Nucleus Modifications on Receptor Binding and Activity
The foundational structure of corticosteroids is the cyclopentanoperhydrophenanthrene nucleus, which consists of four fused rings (A, B, C, and D). ijnrd.org Modifications to this core structure are pivotal in determining the glucocorticoid activity. For a compound to exhibit glucocorticoid action, a 17,21-dihydroxy-20-keto side chain is essential. ijnrd.org Additionally, a hydroxyl group at the C-11 position, a double bond between C4 and C5, and a ketone group at C3 are necessary for significant glucocorticoid activity. ijnrd.org
The introduction of a double bond between C1 and C2 in the A ring, a feature present in clobetasone (B1204786) 17-propionate, has been shown to increase glucocorticoid activity and reduce the rate of metabolism. ijnrd.org These modifications enhance the binding affinity of the steroid to the glucocorticoid receptor (GR), a ligand-inducible transcription factor that mediates the effects of glucocorticoids. nih.govoup.com Upon binding, the GR undergoes a conformational change, translocates to the nucleus, and interacts with glucocorticoid response elements (GREs) on DNA to modulate gene transcription. nih.govnih.govnih.gov The specific interactions between the steroid and the amino acid residues in the ligand-binding domain of the GR are critical for initiating this cascade. researchgate.net
Table 1: Key Steroid Nucleus Features for Glucocorticoid Activity
| Feature | Location | Importance |
|---|---|---|
| Cyclopentanoperhydrophenanthrene Nucleus | Core Structure | Foundational scaffold for all corticosteroids. ijnrd.org |
| 17,21-dihydroxy-20-keto side chain | Side Chain | Essential for glucocorticoid action. ijnrd.org |
| C11-hydroxyl group | Ring C | Necessary for glucocorticoid activity. ijnrd.org |
| C4,5 double bond | Ring A | Essential for both gluco- and mineralocorticoid activities. researchgate.net |
| C3-keto group | Ring A | Essential for both gluco- and mineralocorticoid activities. researchgate.net |
| C1,2 double bond | Ring A | Selectively increases glucocorticoid activity. ijnrd.org |
Role of the Propionate (B1217596) Ester at C-17 in Modulating Pharmacological Profile
Esterification at the C-17 hydroxyl position significantly influences the pharmacological profile of corticosteroids. hmpgloballearningnetwork.com The addition of a propionate ester at the C-17 position of the clobetasone molecule, forming clobetasone 17-propionate, is a key modification that enhances its lipophilicity. ijnrd.org This increased lipophilicity facilitates better penetration through the skin, which is crucial for topical corticosteroids. ijnrd.org
The nature of the ester group at C-17 can dramatically impact the potency of the corticosteroid. hmpgloballearningnetwork.comnih.gov Studies on a series of corticosteroid 17α-esters have shown that the topical anti-inflammatory activity is significantly dependent on the functionalities within the ester group. nih.gov The propionate ester in this compound provides a balance of lipophilicity and stability, contributing to its high potency. The ester linkage makes the compound susceptible to hydrolysis into its corresponding acid, which is a step in its metabolism. researchgate.net
Impact of Halogenation (e.g., at C-9, C-21) on Potency and Selectivity
Halogenation, the introduction of halogen atoms (such as fluorine or chlorine) into the steroid structure, is a common strategy to enhance the potency of corticosteroids. nih.govresearchgate.net this compound is a dihalogenated corticosteroid, featuring a fluorine atom at the C-9α position and a chlorine atom at the C-21 position. researchgate.netresearchgate.net
Fluorination at the C-9α position is known to significantly increase glucocorticoid activity. ijnrd.org This modification enhances the receptor binding affinity and intrinsic activity of the molecule. Similarly, the presence of a chlorine atom at the C-21 position contributes to the high potency of this compound. researchgate.net It is important to note that the position and nature of the halogen atom, rather than its mere presence, determine the potency and potential for side effects. nih.govresearchgate.net For instance, halogenation at the C-6 and C-9 positions generally increases potency, and simultaneous halogenation at both positions can result in the highest potency. ijnrd.org While halogenation often enhances efficacy, it has also been associated with an increase in side effects in some corticosteroids. researchgate.net However, studies comparing halogenated and non-halogenated steroids have shown that this is not always a straightforward correlation. nih.gov
Table 2: Influence of Halogenation on Corticosteroid Potency
| Halogen Position | Halogen Atom | Effect on Potency |
|---|---|---|
| C-9α | Fluorine | Significantly increases glucocorticoid activity. ijnrd.org |
| C-21 | Chlorine | Contributes to high potency. researchgate.net |
| C-6 and C-9 | Fluorine | Simultaneous halogenation can lead to the highest potency. ijnrd.org |
Effects of Methylation (e.g., at C-16) on Molecular Interactions
The introduction of a methyl group at the C-16 position of the steroid nucleus is another critical modification that influences the pharmacological properties of corticosteroids. This compound has a methyl group at the C-16β position. researchgate.net
Methylation at C-16 has been shown to reduce the allergenicity of corticosteroid molecules. nih.gov It is believed that the C-16 methyl group interferes with protein binding, which may be a factor in sensitization. nih.gov From a functional perspective, the 16β-methylation in clobetasol (B30939) propionate, a closely related compound, is known to enhance its anti-inflammatory activity. This modification can influence the conformation of the D-ring of the steroid, which in turn can affect its interaction with the glucocorticoid receptor. researchgate.net The presence of the methyl group can also impact the stability of the molecule and its metabolic profile.
Conformational Analysis and Molecular Modeling in SAR Investigations
The three-dimensional shape, or conformation, of a steroid molecule is crucial for its ability to bind to the glucocorticoid receptor. mdpi.com Conformational analysis and molecular modeling are powerful tools used in SAR investigations to understand how different structural modifications affect the molecule's shape and its interaction with the receptor. wikipedia.org
The binding of a corticosteroid to the GR's ligand-binding pocket induces a conformational change in the receptor, which is a prerequisite for its biological activity. nih.govoup.com Molecular modeling studies can simulate this binding and help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the steroid and the receptor's amino acid residues. researchgate.net These computational approaches allow researchers to predict how changes in the steroid's structure, such as the addition of a halogen or a methyl group, will alter its fit within the binding pocket and, consequently, its potency and selectivity. researchgate.net For example, the 17α-hydroxyl group, present in active glucocorticoids, forms a hydrogen bond with a specific glutamine residue in the GR, an interaction that is absent in steroids active at the mineralocorticoid receptor. researchgate.net By understanding these molecular interactions, more effective and safer corticosteroids can be designed.
Emerging Research Directions and Future Perspectives
Development of Novel Clobetasone (B1204786) 17-Propionate Analogues with Modified Pharmacological Profiles
The development of new analogues of Clobetasone 17-Propionate is a key area of research aimed at enhancing therapeutic efficacy while potentially modifying its pharmacological profile. The structure-activity relationship of corticosteroids is a central theme, where minor chemical modifications can lead to significant changes in anti-inflammatory potency, antiproliferative effects, and vasoconstrictive activity.
One example of a structurally related compound is Halobetasol (B1672918) Propionate (B1217596), which has been compared with Clobetasol (B30939) 17-Propionate in various dermatopharmacologic models. Studies have shown that both compounds exert marked anti-inflammatory and antiproliferative effects. However, Halobetasol Propionate was found to be distinctly more potent in certain models, such as the ultraviolet-induced dermatitis inhibition assay and the cotton-pellet granuloma assay. nih.gov These comparative studies are crucial for understanding how structural differences between analogues influence biological activity and for guiding the synthesis of new molecules with potentially superior therapeutic profiles.
The synthesis process itself is a subject of innovation. Patents describe methods for synthesizing Clobetasol Propionate and its intermediates, aiming to improve yield, reduce costs, and minimize environmental impact by reducing the use of toxic materials. google.comgoogle.com For instance, novel methods have been developed that adopt a one-pot approach to simplify the process and replace certain chemical steps to create a greener production process. google.com This focus on synthetic efficiency is vital for the future development and accessibility of new analogues.
Future research in this area will likely focus on creating analogues with a greater dissociation between their anti-inflammatory effects (transrepression) and their metabolic or endocrine side effects (transactivation), a long-standing goal in glucocorticoid research.
Advanced Delivery Systems for Targeted Research Applications (e.g., Nanoparticles, Nanoemulsions, Microparticles, Bigels)
To enhance the delivery and targeting of this compound, researchers are actively developing advanced delivery systems. These systems aim to improve drug solubility, prolong release, and increase retention in the skin, thereby enhancing efficacy.
Nanoparticles: Nanoparticle-based systems, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, serve as effective carriers. For example, Clobetasol 17-Propionate has been loaded into carboxymethyl chitosan (B1678972) nanoparticles, which have shown potential as penetration enhancers for traversing the thick scales of psoriatic skin. innovareacademics.innih.gov Lecithin/chitosan nanoparticles have also been developed, demonstrating significantly higher anti-inflammatory activity in vivo compared to conventional cream formulations, even at a tenfold lower drug concentration. nih.gov This enhanced efficacy is attributed to the nanoparticles' ability to accumulate in hair follicles, creating a drug reservoir for slow release. nih.gov
Nanoemulsions: Nanoemulsions are thermodynamically stable systems of oil, water, and surfactants with droplet sizes in the nanometer range. They are particularly advantageous for topical delivery due to their ability to increase skin penetration. google.com Clobetasol 17-Propionate has been incorporated into nanoemulgel formulations, which combine the benefits of a nanoemulsion with the favorable rheological properties of a gel. google.com These systems have demonstrated sustained drug release and greater skin permeation and retention compared to marketed formulations. google.com
Microparticles: Microparticulate systems offer another strategy for prolonged drug release. Clobetasol Propionate-loaded poly(D,L-lactic-co-glycolic acid) (PLGA) microspheres have been successfully prepared using an oil-in-water emulsion–solvent evaporation technique. google.compatsnap.com These microparticles can be incorporated into emulgel bases to create a topical delivery system that delays drug release. google.compatsnap.com
Bigels: A more recent innovation is the development of bigels, which are biphasic systems consisting of both an oleogel and a hydrogel. Clobetasol Propionate-loaded PLGA microparticles have been embedded within a bigel formulation for psoriasis management. core.ac.uknih.gov This system demonstrated sustained in vitro drug release and higher ex vivo skin permeation compared to a marketed formulation. core.ac.uknih.gov In vivo studies in a psoriatic mouse model showed that the microparticle-loaded bigel significantly reduced irritation and PASI scores. core.ac.uknih.gov
| Delivery System | Carrier Material | Key Research Finding | Reference |
|---|---|---|---|
| Nanoparticles | Lecithin/Chitosan | Higher anti-inflammatory activity at a 10-fold lower concentration compared to commercial cream. | nih.gov |
| Nanoemulgel | Carbopol 940 | Showed 1.3-fold higher flux and greater ex vivo permeability (44.68%) than the marketed formulation. | google.com |
| Microparticles | PLGA | Successfully formulated into an emulgel base for prolonged drug release. | google.compatsnap.com |
| Bigel | PLGA Microparticles in Oleogel/Hydrogel | Mean particle size of 19.45 µm with 94.5% entrapment efficiency; showed sustained release over 7 hours. | core.ac.uknih.gov |
Applications in Preclinical Disease Models Beyond Traditional Inflammatory Research
While this compound is a cornerstone for treating inflammatory dermatoses, its potent biological activities are being explored in preclinical models of other diseases, most notably cancer. This research direction seeks to repurpose the compound for new therapeutic applications.
A significant area of investigation is in oncology, specifically in cancers with certain genetic mutations. For example, a study identified Clobetasol Propionate as a potent inhibitor of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. mdpi.com The KEAP1-NRF2 pathway is a critical cellular defense against oxidative stress, but its activation is frequently observed in cancers, contributing to chemoresistance. In preclinical models of lung cancer with KEAP1 mutations, Clobetasol Propionate was shown to promote the degradation of NRF2, induce oxidative stress, and suppress the growth of tumors. mdpi.com Furthermore, the study found that Clobetasol Propionate, either alone or in combination with rapamycin, strongly inhibited the growth of tumors harboring these mutations both in vitro and in vivo. mdpi.com
Another study explored its role as a radiosensitizer in human lung cancer cells. It was found that Clobetasol Propionate sensitizes these cells to radiation-induced killing by inhibiting the NRF2 pathway, which leads to an increase in mitochondrial reactive oxygen species (ROS) and subsequent ferroptosis, a form of iron-dependent cell death. nih.gov These findings suggest that Clobetasol Propionate could be repurposed as a radiosensitizer for lung cancers with specific mutations like those in KEAP1. nih.gov
These preclinical studies highlight a promising future for this compound beyond dermatology, potentially offering a new therapeutic strategy for specific subsets of cancer patients.
Computational Chemistry and In Silico Modeling for Predicting Molecular Interactions
Computational chemistry and in silico modeling are becoming indispensable tools in drug research, offering ways to predict and analyze the interactions between a drug molecule and its biological targets at an atomic level. For this compound, these methods are being used to understand its binding to the glucocorticoid receptor (GR) and to simulate its behavior in biological systems.
One application is the development of in silico classification models to predict the binding affinity of various compounds to the GR. By using a large set of compounds and computational methods like counterpropagation artificial neural networks (CPANN), researchers can build models that accurately classify molecules as binders or non-binders. Such models are valuable for screening large chemical libraries to identify new potential GR modulators without the need for extensive initial laboratory testing.
Another powerful in silico approach is the simulation of drug permeation through the skin. Software modules like the Transdermal Compartmental Absorption & Transit (TCAT) can simulate the dynamics of topical dosage forms and the resulting pharmacokinetics in the skin. Researchers have used this module to simulate the dermal permeation of Clobetasol 17-Propionate from a cream formulation. By inputting the physicochemical properties of the drug and the formulation characteristics, the model can predict drug concentration profiles in different layers of the skin over time. These simulations can be compared with clinical data to refine the model and gain insights into the factors controlling drug delivery, such as skin permeability versus formulation properties. This approach aids in the rational design of new topical formulations and helps predict their in vivo performance.
Future directions will likely involve more sophisticated molecular docking and molecular dynamics simulations to visualize the precise binding mode of this compound and its analogues within the GR binding pocket, helping to explain differences in potency and guiding the design of next-generation corticosteroids.
Q & A
Q. What experimental methodologies are recommended for characterizing the structural and physicochemical properties of Clobetasone 17-Propionate?
To ensure reproducibility, employ nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for stereochemical confirmation. Differential scanning calorimetry (DSC) can determine thermal stability. Reference established protocols for corticosteroids to validate results, and cross-validate findings with spectral databases .
Q. How can researchers systematically investigate the mechanism of action of this compound at the glucocorticoid receptor level?
Use radioligand binding assays to quantify receptor affinity (Kd) and competitive inhibition studies to compare potency with endogenous glucocorticoids. Pair these with luciferase reporter gene assays to assess transcriptional activation in cell lines (e.g., HEK-293T). Include negative controls (e.g., receptor-deficient cells) and validate findings using siRNA knockdown models .
Q. What pharmacokinetic parameters should be prioritized when evaluating this compound in preclinical models?
Focus on bioavailability (oral vs. topical), plasma half-life (t½), volume of distribution (Vd), and metabolic pathways (e.g., hepatic CYP450-mediated oxidation). Use LC-MS/MS for sensitive quantification in biological matrices. In vivo studies should adhere to species-specific ethical guidelines, with sample sizes justified via power analysis .
Advanced Research Questions
Q. How can comparative studies between this compound and structurally related corticosteroids (e.g., Methylprednisolone 17-Propionate) address discrepancies in anti-inflammatory efficacy?
Design head-to-head in vitro assays (e.g., NF-κB inhibition in macrophages) and in vivo models (e.g., murine contact dermatitis). Apply PICOT frameworks to standardize comparisons: Population (cell/animal model), Intervention (dose/application method), Comparison (reference corticosteroid), Outcome (cytokine reduction), Time (acute vs. chronic exposure) .
Q. What experimental strategies mitigate contradictions between in vitro and in vivo data on this compound’s immunosuppressive effects?
Conduct parallel studies using 3D organoid models to bridge reductionist in vitro systems and complex in vivo environments. Perform dose-response analyses across multiple cell types (e.g., T-cells, keratinocytes) and correlate results with tissue-specific pharmacokinetic profiles. Use meta-analyses to reconcile conflicting datasets .
Q. How should researchers analyze contradictory findings on this compound’s genomic vs. non-genomic signaling pathways?
Employ time-course experiments with glucocorticoid receptor (GR) antagonists (e.g., mifepristone) to isolate genomic effects. For non-genomic actions, use GR-knockout models and measure rapid signaling events (e.g., cAMP inhibition). Validate mechanisms via transcriptomic (RNA-seq) and proteomic (phospho-antibody arrays) profiling .
Q. What methodologies are critical for studying long-term genomic effects of this compound in chronic inflammatory models?
Integrate CRISPR-Cas9-mediated gene editing to assess GR-dependent transcriptional regulation over extended periods. Use single-cell RNA sequencing to identify heterogenous cellular responses. Include sham-treated controls and adjust for batch effects in longitudinal datasets .
Q. How can researchers design experiments to evaluate synergistic interactions between this compound and novel immunomodulators?
Apply factorial design experiments to test combination therapies, quantifying synergy via Chou-Talalay combination indices. Use transcriptomic profiling to identify co-regulated pathways. Validate findings in patient-derived ex vivo models (e.g., psoriatic skin explants) .
Q. What controls and validation steps are essential for receptor affinity studies of this compound derivatives?
Include cold saturation binding to confirm specificity, and Scatchard analysis for binding site quantification. Cross-validate with computational docking simulations (e.g., AutoDock Vina) to predict binding poses. Replicate results across independent labs to minimize technical variability .
Q. How can predictive modeling improve the translational relevance of this compound research?
Develop physiologically based pharmacokinetic (PBPK) models integrating human ADME data. Use machine learning to predict off-target effects based on structural fingerprints. Validate models against clinical trial data from analogous corticosteroids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
